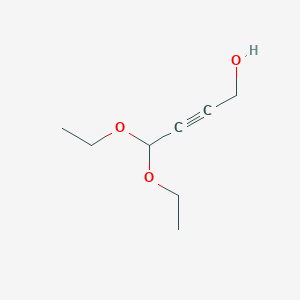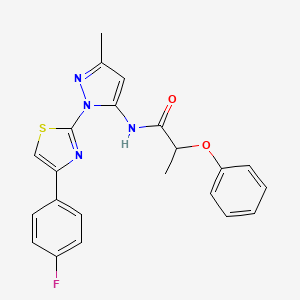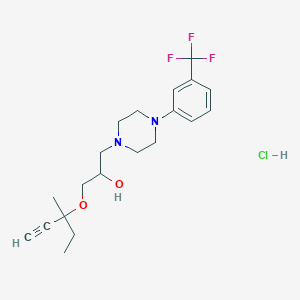![molecular formula C22H17F4N7O B2449321 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920367-69-7](/img/structure/B2449321.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a trifluoromethylphenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in pharmaceutical drugs known for its versatile biological activities. The trifluoromethylphenyl group is a common feature in many bioactive molecules, contributing to their lipophilicity and metabolic stability.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine ring attached to a piperazine ring and a trifluoromethylphenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Dipolar Cycloaddition Reaction
In the field of medicinal chemistry, a study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with similar structures to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone. These compounds demonstrated robust P2X7 receptor occupancy and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
5-HT2 Antagonist Activity
A series of compounds, including triazolo and pyrimidin derivatives, were synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. These derivatives exhibited significant 5-HT2 antagonist activity, with potential implications for central nervous system disorders (Watanabe et al., 1992).
Dipeptidyl Peptidase Inhibition
Research involving a compound structurally similar to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone showed its application as a dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes. The study focused on its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).
Antibacterial Activity
A new series of novel triazole analogues of piperazine, including structures related to the queried compound, was synthesized. These compounds exhibited significant antibacterial activity against human pathogenic bacteria, making them potential molecules for further development in antibacterial therapies (Nagaraj et al., 2018).
Sodium Channel Blocker and Anticonvulsant Agents
A series of novel triazinyl pyrrolidinyl methanone derivatives were synthesized and evaluated for their anticonvulsant activities. One compound, in particular, showed potent activity and a higher protective index than the reference drug phenytoin, suggesting its potential as an anticonvulsant agent (Malik & Khan, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-2-6-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-7-9-32(10-8-31)21(34)14-3-1-4-15(11-14)22(24,25)26/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQYDGMOBLMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


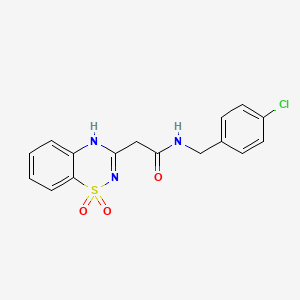
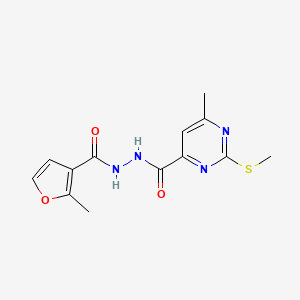
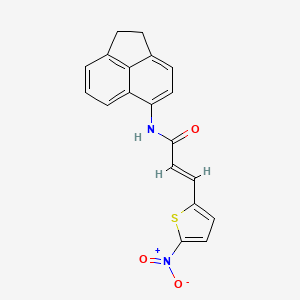
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
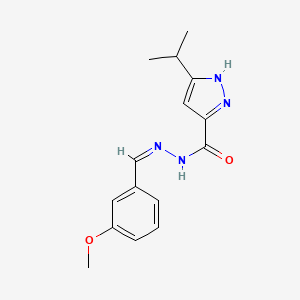
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
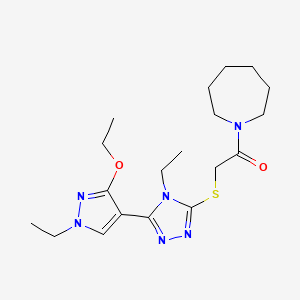
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
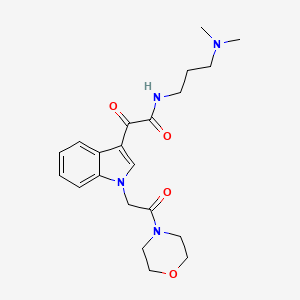
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
